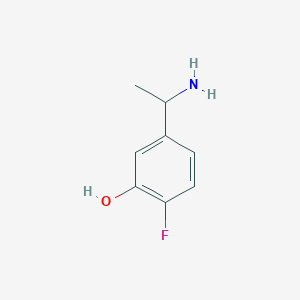

5-(1-Aminoethyl)-2-fluorophenol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H10FNO |

|---|---|

Molecular Weight |

155.17 g/mol |

IUPAC Name |

5-(1-aminoethyl)-2-fluorophenol |

InChI |

InChI=1S/C8H10FNO/c1-5(10)6-2-3-7(9)8(11)4-6/h2-5,11H,10H2,1H3 |

InChI Key |

LKKMAGWOAMDJDO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC(=C(C=C1)F)O)N |

Origin of Product |

United States |

Synthesis Methodologies and Stereochemical Control of 5 1 Aminoethyl 2 Fluorophenol

Strategies for Carbon-Fluorine Bond Formation in Phenolic Scaffolds

The incorporation of fluorine into aromatic systems can significantly modulate a molecule's biological properties, including its metabolic stability and binding affinity. acs.org However, the formation of carbon-fluorine (C-F) bonds presents unique challenges due to the high electronegativity of fluorine and the strength of the resulting bond. nih.govnih.gov Several methods have been developed for the fluorination of phenolic scaffolds, which could be adapted for the synthesis of the target compound's core structure.

One prominent strategy is the nucleophilic deoxyfluorination of phenols . This approach converts the readily available hydroxyl group of a phenol (B47542) into a fluorine atom. Modern methods often proceed via intermediate species like aryl fluorosulfonates. For instance, the reaction of phenols with sulfuryl fluoride (B91410) (SO₂F₂) followed by a nucleophilic fluoride source such as tetramethylammonium (B1211777) fluoride (NMe₄F) can yield the desired aryl fluoride under mild conditions. acs.org This two-step, one-pot process is advantageous due to its broad substrate scope and the use of inexpensive reagents. acs.org Another reagent, PhenoFluor, has also been developed for the deoxyfluorination of phenols, operating through a concerted nucleophilic aromatic substitution mechanism that tolerates a wide range of functional groups. acs.org

Electrophilic fluorination is an alternative, though it can be less selective for electron-rich substrates like phenols. nih.gov For precursors where the hydroxyl group is introduced later in the synthesis, standard nucleophilic aromatic substitution (SₙAr) on a suitably activated di-halo-aromatic starting material can be an effective method for introducing the fluorine atom.

| Method | Reagents | Key Features |

| Deoxyfluorination via Aryl Fluorosulfonate | SO₂F₂, NMe₄F | Mild conditions; broad scope; inexpensive reagents. acs.org |

| Deoxyfluorination with PhenoFluor | PhenoFluor (and related reagents) | Tolerates many functional groups; proceeds via a concerted mechanism. acs.org |

| Nucleophilic Aromatic Substitution (SₙAr) | Fluoride source (e.g., KF) | Requires an activated aromatic ring (e.g., with electron-withdrawing groups). |

| Electrophilic Fluorination | Electrophilic F+ source (e.g., Selectfluor) | Can suffer from regioselectivity issues with activated rings like phenols. nih.gov |

Enantioselective Synthesis Approaches for the 1-Aminoethyl Moiety

Creating the chiral center of the 1-aminoethyl group with high enantiomeric purity is critical. This is typically achieved through the asymmetric transformation of a prochiral ketone, such as 5-acetyl-2-fluorophenol.

Biocatalysis, particularly using ω-transaminases (ω-TAs), has emerged as a powerful and green method for the synthesis of chiral amines. diva-portal.org These enzymes catalyze the transfer of an amino group from a donor molecule (like isopropylamine) to a ketone substrate, creating a chiral amine with high enantioselectivity. mdpi.comresearchgate.net

The process for synthesizing 5-(1-Aminoethyl)-2-fluorophenol would involve the asymmetric amination of 5-acetyl-2-fluorophenol. The success of this reaction hinges on finding or engineering a transaminase that accepts this specific substituted acetophenone. Through techniques like directed evolution and substrate walking, enzymes can be tailored to exhibit high activity and selectivity for non-natural substrates. nih.gov A notable industrial application of this technology is the synthesis of Sitagliptin, where a transaminase was engineered to produce the chiral amine from a prochiral ketone precursor. nih.gov

One of the main challenges in transaminase-catalyzed reactions is the unfavorable equilibrium. diva-portal.org Various strategies have been developed to drive the reaction towards product formation, such as using a large excess of the amine donor, removing the ketone byproduct (e.g., acetone), or coupling the reaction with a downstream enzymatic step. diva-portal.orgresearchgate.net

Transition metal-catalyzed asymmetric reductive amination (ARA) provides a robust chemical alternative to biocatalysis. The direct asymmetric reductive amination (DARA) of ketones is a highly efficient one-step method that converts a ketone directly into a chiral primary amine using an ammonia (B1221849) source, a reducing agent (typically H₂), and a chiral catalyst. acs.org

This approach has been successfully applied to various aryl ketones using catalysts based on metals like ruthenium or rhodium, paired with chiral phosphine (B1218219) ligands such as BINAP or Segphos. acs.orgacs.org For the synthesis of this compound, the precursor ketone would be subjected to high-pressure hydrogenation in the presence of an ammonia source (e.g., NH₃ or an ammonium (B1175870) salt) and the chiral organometallic catalyst. acs.org Key challenges include preventing catalyst poisoning by the product amine and suppressing the competing reduction of the ketone to an alcohol. acs.org

| Catalyst System | Metal/Ligand | Key Features | Typical Conditions |

| Ru-BINAP | Ruthenium / (S)- or (R)-BINAP | Well-established for asymmetric hydrogenation. acs.org | H₂, ammonium salt, solvent (e.g., alcohol). |

| Ru-dtbm-Segphos | Ruthenium / dtbm-Segphos | Has been used for kilogram-scale DARA reactions. acs.org | H₂, NH₃, NH₄Cl. acs.org |

| Ir-based Catalysts | Iridium / Chiral diphosphine | Effective for asymmetric hydrogenation of various functional groups. acs.org | H₂, various conditions. |

Chemoenzymatic strategies combine the best of both worlds: the selectivity of enzymes and the broad applicability of chemical catalysis. nih.gov In a chemoenzymatic route to this compound, an enzyme could be used for the key stereoselective step within a multi-step chemical sequence.

For example, a lipase (B570770) could be used for the kinetic resolution of a racemic intermediate, such as a protected version of the target molecule. nih.gov Alternatively, a ketoreductase enzyme could asymmetrically reduce the precursor ketone to a chiral alcohol, which is then converted to the amine via chemical methods (e.g., Mitsunobu reaction followed by azide (B81097) reduction). This latter approach can be highly effective, as a wide range of robust ketoreductases are commercially available. mdpi.com

Convergent and Linear Synthesis Routes to the Compound

Linear Synthesis Example: 2-Fluorophenol → 5-Acetyl-2-fluorophenol → this compound

Convergent Synthesis Example:

Fragment A: Synthesis of a chiral (1-aminoethyl)boronic ester.

Fragment B: Synthesis of 1-bromo-2-fluoro-5-hydroxybenzene.

Coupling: Suzuki or other palladium-catalyzed cross-coupling of Fragment A and Fragment B.

The convergent approach is often more efficient for complex molecules, as it allows for the optimization of the synthesis of each fragment independently and minimizes the number of steps in the longest linear sequence.

Scale-Up Considerations and Process Optimization for Academic and Pre-Industrial Applications

Transitioning a synthetic route from a laboratory scale (milligrams) to a larger academic or pre-industrial scale (grams to kilograms) introduces a new set of challenges. enamine.net

For biocatalytic routes using transaminases, a primary concern is downstream processing—the separation of the product amine from the enzyme, substrates, and byproducts. researchgate.netdtu.dk Enzyme immobilization on a solid support is a common strategy to facilitate catalyst removal and reuse, which is crucial for cost-effectiveness. nih.gov Furthermore, managing the reaction equilibrium becomes critical on a larger scale. This may involve using packed-bed reactors, continuous flow systems for byproduct removal, or implementing enzymatic cascades to pull the equilibrium towards the product side. dtu.dk

For organometallic catalysis , key scale-up considerations include catalyst cost, loading, and removal. The high cost of precious metals like ruthenium and rhodium necessitates using very low catalyst loadings and implementing efficient methods to remove residual metal from the final product to meet regulatory standards. acs.org The safety of using high-pressure hydrogen gas also requires specialized equipment and protocols.

Batch Synthesis Optimization

Batch synthesis remains a common approach for the production of fine chemicals and active pharmaceutical ingredients (APIs). The optimization of a batch process for the stereoselective synthesis of this compound involves a systematic investigation of various reaction parameters to maximize yield, stereoselectivity, and purity while minimizing by-product formation. researchgate.net A key strategy often involves the asymmetric reduction of a ketone precursor, such as 5-acetyl-2-fluorophenol, using a chiral catalyst or reagent.

Optimization studies typically focus on:

Catalyst System: Screening different chiral ligands and metal precursors to find the most effective combination for inducing high enantioselectivity.

Solvent: The polarity and coordinating ability of the solvent can significantly influence reaction rates and the stereochemical outcome.

Temperature and Pressure: These parameters affect reaction kinetics and can be tuned to favor the desired stereoisomer. Lower temperatures often lead to higher enantiomeric excess (ee). nih.gov

Reagent Stoichiometry: Optimizing the ratio of reactants, catalyst, and any additives is crucial for driving the reaction to completion and minimizing side reactions. mdpi.com

The data gathered from such optimization studies allows for the definition of a robust process with reproducible outcomes.

Table 1: Illustrative Parameters for Batch Synthesis Optimization

| Entry | Catalyst System | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|---|

| 1 | RuCl₂(S)-BINAP | Methanol | 50 | 85 | 92 |

| 2 | Rh(COD)₂(R)-Xyl-P-Phos | Toluene | 25 | 91 | 95 |

| 3 | (S)-CBS Catalyst / BH₃ | THF | 0 | 95 | 98 |

| 4 | (S)-CBS Catalyst / BH₃ | THF | 25 | 94 | 94 |

This table is illustrative and represents typical optimization parameters for asymmetric synthesis.

Continuous Flow Synthesis Techniques and Reactor Design

Continuous flow chemistry has emerged as a powerful technology for the synthesis of APIs, offering significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability and consistency. researchgate.nettue.nl For the synthesis of this compound, a multi-step flow process could be designed, potentially involving reactions such as catalytic hydrogenation of a corresponding nitro compound. beilstein-journals.orgmdpi.com

Key aspects of a continuous flow approach include:

Reactor Design: The choice of reactor is critical and depends on the specific reaction. Microreactors offer extremely high surface-area-to-volume ratios, ideal for highly exothermic reactions. beilstein-journals.org For reactions involving heterogeneous catalysts, such as the reduction of a nitro group to an amine using a packed-bed reactor containing a catalyst like Pt/C, is a common and efficient setup. mdpi.com

Process Parameters: Residence time, flow rate, temperature, and pressure are precisely controlled to optimize the reaction. mdpi.com For instance, a shorter residence time might be sufficient at a higher temperature to achieve complete conversion. mdpi.com

In-line Purification: Flow systems can incorporate in-line purification steps, such as liquid-liquid extraction or scavenger resins, to remove impurities and reagents, leading to a cleaner product stream. mdpi.com

This technology enables the efficient and sustainable production of chiral intermediates with high purity. mdpi.com The transition from a batch to a continuous flow protocol can lead to a significant increase in productivity. researchgate.net

Table 2: Comparison of Batch vs. Continuous Flow Synthesis Attributes

| Parameter | Batch Synthesis | Continuous Flow Synthesis |

|---|---|---|

| Heat Transfer | Limited by vessel surface area | Highly efficient due to high surface-area-to-volume ratio |

| Safety | Higher risk with large volumes of hazardous materials | Inherently safer due to small reaction volumes |

| Scalability | Complex, often requires re-optimization | Straightforward, by extending operation time ("scaling out") |

| Process Control | Variable temperature and concentration gradients | Precise control over temperature, pressure, and residence time mdpi.com |

| Productivity | Limited by reaction and workup cycle times | High throughput, potential for 24/7 operation |

Analytical Techniques for Stereochemical Purity Determination

Verifying the stereochemical purity of a chiral compound is essential. A variety of analytical techniques are employed to accurately determine the enantiomeric excess (ee) of synthesized this compound.

Chiral Chromatography (HPLC, GC)

Chiral chromatography is the most widely used and reliable method for separating and quantifying enantiomers. phenomenex.comchromatographyonline.com Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are powerful tools for this purpose. jiangnan.edu.cn

Chiral High-Performance Liquid Chromatography (HPLC): This is the most versatile and important technique for resolving enantiomers. phenomenex.com The separation is achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) are broadly applicable and effective for a wide range of compounds. windows.netphenomenex.com Method development involves screening different CSPs and optimizing the mobile phase composition (e.g., mixtures of alkanes and alcohols) to achieve baseline resolution of the enantiomers. phenomenex.com The expected enantiomeric purity for pharmaceutical intermediates is often greater than 99.0% ee. phenomenex.com

Chiral Gas Chromatography (GC): GC is well-suited for the analysis of volatile and thermally stable compounds. chromatographyonline.com For amines like this compound, derivatization to a less polar species may be necessary. Derivatized cyclodextrins are commonly used as CSPs in capillary columns for these separations. gcms.cz The oven temperature is a critical parameter that is optimized to achieve separation. wiley.com

Table 3: Typical Chiral Chromatography Conditions for Amino-Aromatic Compounds

| Technique | Chiral Stationary Phase (CSP) | Typical Mobile Phase / Carrier Gas | Detection |

|---|---|---|---|

| HPLC | Cellulose or Amylose derivatives (e.g., Lux Cellulose-2) windows.net | Hexane/Isopropanol with additives (e.g., TFA) | UV (e.g., @ 220 nm) phenomenex.com |

| GC | Derivatized Cyclodextrin (e.g., Heptakis(2,3-di-O-methyl-6-O-TBDMS)-β-CD) wiley.com | Hydrogen or Helium | Flame Ionization Detector (FID) wiley.com |

Spectroscopic Methods for Enantiomeric Excess Validation

While chromatography is the gold standard, several spectroscopic methods offer rapid and sensitive alternatives or confirmatory validation of enantiomeric excess. These techniques are particularly valuable for high-throughput screening of reaction conditions. bohrium.com

Mass Spectrometry (MS): Chiral differentiation by mass spectrometry can be achieved by forming diastereomeric complexes in the gas phase. ucdavis.edu By reacting a mixture of enantiomers with a chiral selector, such as β-cyclodextrin, and observing the differential reaction rates of the resulting complexes, the enantiomeric excess can be determined. ucdavis.edu

Molecular Rotational Resonance (MRR) Spectroscopy: This is a high-resolution gas-phase spectroscopic technique that can distinguish between enantiomers, often after complexation with a chiral tag. The method allows for rapid determination of ee, with analyses taking between 10 and 15 minutes, making it suitable for reaction screening. nih.gov

Chiroptical Spectroscopy: Techniques like Circular Dichroism (CD) measure the differential absorption of left and right circularly polarized light. Exciton-Coupled Circular Dichroism (ECCD) is a sensitive method where a chiral analyte is coupled with a chromophoric host, producing a distinct CD signal whose intensity correlates with the analyte's ee. bohrium.com Fluorescence-Detected Circular Dichroism (FDCD) is another sensitive technique that monitors fluorescence intensity differences upon excitation with chiral light. mdpi.com

Table 4: Overview of Spectroscopic Methods for Enantiomeric Excess Validation

| Method | Principle | Primary Advantage |

|---|---|---|

| Mass Spectrometry (MS) | Formation and differential fragmentation/reaction of diastereomeric ion-molecule complexes. ucdavis.edu | High sensitivity and speed. ucdavis.edu |

| Molecular Rotational Resonance (MRR) | Measures rotational transitions of molecules in the gas phase; distinguishes chiral tag complexes. nih.gov | High resolution and speed for high-throughput screening. nih.gov |

| Circular Dichroism (CD) | Measures differential absorption of circularly polarized light by a chiral molecule. bohrium.com | Non-destructive, provides absolute configuration information. |

| Fluorescence-Detected Circular Dichroism (FDCD) | Measures the difference in fluorescence intensity upon excitation with left vs. right circularly polarized light. mdpi.com | High sensitivity for fluorescent compounds. mdpi.com |

Investigation of Biological Activities and Pharmacological Profiles

In Vitro Assessment of Receptor Binding Affinity and Selectivity

The initial step in characterizing the pharmacological profile of a compound such as 5-(1-Aminoethyl)-2-fluorophenol would be to determine its ability to bind to various receptors. This is crucial for identifying its primary molecular targets and understanding its potential for off-target effects.

Ligand-Receptor Interaction Studies

Ligand-receptor interaction studies are designed to measure the affinity and selectivity with which a compound binds to a panel of known receptors, ion channels, and transporters. These assays, often utilizing radiolabeled ligands or fluorescence-based techniques, would quantify the binding affinity (typically expressed as the inhibition constant, Ki) of this compound for its target receptors. The selectivity profile would be established by comparing its affinity across a wide range of different receptor types.

Data on the specific ligand-receptor interactions for this compound are not currently available in published scientific literature.

Functional Assays for Receptor Activation and Signal Transduction

Following the identification of binding affinity, functional assays are employed to determine the intrinsic activity of the compound at its target receptors. These assays assess whether the compound acts as an agonist, antagonist, or inverse agonist by measuring the downstream signaling events that occur upon receptor binding. This could involve quantifying changes in intracellular second messengers, such as cyclic AMP (cAMP) or calcium ions (Ca2+), or measuring reporter gene expression.

Specific data from functional assays for receptor activation and signal transduction by this compound have not been found in the public domain.

Exploration of Enzyme Inhibition and Modulation

In addition to receptor-mediated effects, many pharmacologically active compounds exert their influence by modulating the activity of enzymes. Therefore, a thorough investigation would include screening this compound against a panel of relevant enzymes.

Biochemical Pathway Analysis and Enzyme Activity Studies

These studies would aim to identify any enzymatic pathways that are affected by the compound. By analyzing changes in the levels of key metabolites or the activity of specific enzymes in the presence of this compound, researchers could pinpoint its enzymatic targets.

There is no publicly available information detailing biochemical pathway analysis or enzyme activity studies for this compound.

Specificity and Potency of Enzyme Interactions

Once an interaction with an enzyme is identified, further studies are conducted to characterize the specificity and potency of this interaction. This involves determining the concentration of the compound required to inhibit the enzyme's activity by 50% (IC50 value) and assessing its effects on other, related enzymes to understand its selectivity.

Data on the specificity and potency of enzyme interactions for this compound are not available in the current body of scientific literature.

Cell-Based Assays for Biological Response Profiling

To understand the effects of a compound in a more biologically relevant context, cell-based assays are utilized. These assays can provide a more integrated view of the compound's biological effects by assessing its impact on whole cells. This can include measuring changes in cell viability, proliferation, differentiation, or the expression of specific biomarkers.

No specific data from cell-based assays for the biological response profiling of this compound could be located in publicly accessible research.

In Vitro Cellular Proliferation and Viability Assays

The initial assessment of a novel compound's biological effect often involves determining its impact on cell growth and viability. These assays are crucial for identifying potential cytotoxic or cytostatic properties. Standard methods include colorimetric, fluorometric, and luminometric assays that measure metabolic activity or cellular integrity.

Commonly employed techniques include the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which relies on the reduction of MTT by mitochondrial dehydrogenases in living cells to form a purple formazan (B1609692) product. The intensity of the color is proportional to the number of viable cells. Similarly, the XTT, MTS, and WST-1 assays are variations that produce a water-soluble formazan, simplifying the experimental procedure.

Another approach involves measuring the activity of a protease that is only active in viable cells using a fluorogenic substrate like glycylphenylalanyl-aminofluorocoumarin (GF-AFC). The fluorescence generated is directly proportional to the number of living cells Current time information in Bangalore, IN..

Table 1: Representative Data from a Hypothetical In Vitro Cellular Proliferation Assay

| Concentration of this compound (µM) | Cell Line A (% Viability) | Cell Line B (% Viability) | Cell Line C (% Viability) |

| 0.1 | 100 ± 5.2 | 98 ± 4.5 | 99 ± 3.8 |

| 1 | 95 ± 4.8 | 92 ± 5.1 | 96 ± 4.2 |

| 10 | 78 ± 6.1 | 65 ± 7.3 | 85 ± 5.5 |

| 50 | 45 ± 5.9 | 30 ± 6.8 | 60 ± 6.1 |

| 100 | 20 ± 4.2 | 15 ± 3.9 | 35 ± 4.9 |

Note: The data in this table is hypothetical and for illustrative purposes only, as no specific experimental results for this compound were found.

Apoptosis Induction and Cell Cycle Modulation Studies

Should a compound demonstrate anti-proliferative effects, the next step is to investigate the underlying mechanisms, such as the induction of apoptosis (programmed cell death) or modulation of the cell cycle.

Flow cytometry is a powerful tool for these studies. To assess apoptosis, cells are often stained with Annexin V (which binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane in early apoptotic cells) and a viability dye like propidium (B1200493) iodide (PI) or 7-AAD. This allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells. The activation of caspases, key enzymes in the apoptotic cascade, can also be measured using specific substrates or antibodies nih.gov.

For cell cycle analysis, cells are stained with a DNA-binding dye such as PI, and the cellular DNA content is analyzed by flow cytometry. This reveals the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M), indicating potential cell cycle arrest at specific checkpoints nih.gov. Western blot analysis can further elucidate the molecular mechanisms by examining the expression levels of key regulatory proteins like cyclins, cyclin-dependent kinases (CDKs), p53, and Bcl-2 family proteins researchgate.net.

Table 2: Hypothetical Results of Cell Cycle Analysis

| Treatment | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |

| Control (Untreated) | 65 ± 3.1 | 20 ± 2.5 | 15 ± 2.1 |

| This compound (50 µM) | 50 ± 4.2 | 15 ± 1.9 | 35 ± 3.8 |

Note: The data in this table is hypothetical and for illustrative purposes only, as no specific experimental results for this compound were found.

Antimicrobial and Antifungal Efficacy Studies in Research Models

The potential of a novel compound to combat microbial infections is assessed through antimicrobial and antifungal efficacy studies. The structural class of aminophenols has been noted for exhibiting such properties mdpi.comnih.gov.

Initial screening is typically performed using in vitro methods like the broth microdilution or disk diffusion assays to determine the minimum inhibitory concentration (MIC) and minimum bactericidal/fungicidal concentration (MBC/MFC). These assays test the compound's ability to inhibit the growth of or kill a panel of clinically relevant bacteria and fungi nih.gov. The agar (B569324) well diffusion method is another common technique where the compound is placed in a well on an agar plate inoculated with the test microorganism, and the diameter of the zone of inhibition is measured .

For compounds showing promise, further studies may investigate their effect on biofilm formation, a key virulence factor for many pathogens researchgate.netnih.gov. The mechanism of action can also be explored by examining effects on microbial cell membrane integrity, DNA synthesis, or specific enzymatic pathways nih.gov.

Antioxidant Activity Evaluation

Phenolic compounds are well-known for their antioxidant properties due to their ability to donate a hydrogen atom or an electron to neutralize free radicals nih.govjscholaronline.org. The presence of a phenol (B47542) group in this compound suggests it may possess antioxidant activity.

Several in vitro assays are commonly used to evaluate antioxidant capacity. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a popular method where the ability of the compound to bleach the purple DPPH radical is measured spectrophotometrically. The 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assay is another widely used method researchgate.net.

Other assays include the oxygen radical absorbance capacity (ORAC) assay, which measures the ability of an antioxidant to protect a fluorescent probe from oxidative damage, and the ferric reducing antioxidant power (FRAP) assay. Cellular antioxidant activity can be assessed using assays like the dichlorofluorescein (DCF) assay in cell culture models mdpi.com. The evaluation of total phenolic content using the Folin-Ciocalteu reagent can also provide an indication of potential antioxidant activity researchgate.net.

Table 3: Hypothetical Antioxidant Activity Data

| Assay | IC50 (µM) of this compound | Standard (e.g., Ascorbic Acid) IC50 (µM) |

| DPPH Radical Scavenging | 150.5 | 25.2 |

| ABTS Radical Scavenging | 85.3 | 15.8 |

Note: The data in this table is hypothetical and for illustrative purposes only, as no specific experimental results for this compound were found.

Mechanism of Action Elucidation at the Molecular Level

Analysis of Ligand-Target Interactions

Once a molecular target for 5-(1-Aminoethyl)-2-fluorophenol has been identified, the next step is to understand the specific molecular interactions that govern its binding. The chemical structure of this compound, with its phenol (B47542), amino, and fluoro groups, allows for a variety of non-covalent interactions.

Hydrogen bonds are crucial for the specificity and affinity of ligand-target interactions. The phenol and amino groups of this compound are both capable of acting as hydrogen bond donors, while the oxygen of the phenol and the nitrogen of the amino group can also act as hydrogen bond acceptors.

The fluorine atom can also participate in weaker hydrogen bonding interactions. escholarship.org The presence of these functional groups allows the compound to form a network of hydrogen bonds with amino acid residues in the binding pocket of its target protein, contributing significantly to the stability of the complex.

At physiological pH, the amino group of this compound is likely to be protonated, carrying a positive charge. This allows for the formation of ionic interactions, also known as salt bridges, with negatively charged amino acid residues on the target protein, such as aspartate or glutamate. nih.gov These electrostatic interactions are strong, long-range forces that can play a significant role in the initial recognition and binding of the ligand to its target. researchgate.net

Structure Activity Relationship Sar Studies

Influence of Stereochemistry on Biological Activity and Potency

The stereochemistry of the 1-aminoethyl side chain in 5-(1-aminoethyl)-2-fluorophenol is a critical determinant of its biological activity and potency. The chiral center at the carbon atom bearing the amino group gives rise to two enantiomers, (R)- and (S)-5-(1-aminoethyl)-2-fluorophenol. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological properties. This is because biological targets, such as enzymes and receptors, are themselves chiral and can interact differently with each enantiomer.

While specific studies on the differential activity of the enantiomers of this compound are not extensively detailed in the provided search results, the general principles of stereochemistry in drug design are highly relevant. For many neurologically active compounds with a similar aminoethyl-aryl scaffold, one enantiomer often displays significantly higher affinity for the target receptor and, consequently, greater potency. For instance, in a series of related compounds, the (R)-enantiomer might fit more snugly into the binding pocket of a receptor, allowing for optimal interactions with key amino acid residues, while the (S)-enantiomer may bind with lower affinity or not at all. This difference in binding can lead to one enantiomer being the active therapeutic agent (eutomer) while the other is less active or inactive (distomer).

Impact of Fluorine Substitution on Compound Properties

The introduction of a fluorine atom onto the phenolic ring has profound effects on the physicochemical properties of the molecule, which in turn influences its biological activity.

The fluorine atom at the 2-position of the phenol (B47542) ring exerts a strong inductive electron-withdrawing effect (-I effect). nih.gov This effect significantly influences the acidity of the phenolic hydroxyl group and the basicity of the amino group. By withdrawing electron density from the aromatic ring, the fluorine atom stabilizes the phenoxide anion formed upon deprotonation of the hydroxyl group. This stabilization increases the acidity of the phenol, resulting in a lower pKa value compared to the non-fluorinated analog. nih.govyoutube.com

Conversely, the electron-withdrawing nature of the fluorine atom decreases the electron density on the nitrogen atom of the aminoethyl side chain. researchgate.net This reduces the basicity of the amine, leading to a lower pKa for its conjugate acid. researchgate.netnih.gov The modulation of these pKa values can have a significant impact on the compound's pharmacokinetic profile, including its absorption, distribution, and ability to cross the blood-brain barrier. nih.gov The ionization state of the molecule at physiological pH is a key factor in its interaction with biological targets. nih.gov

Table 1: Predicted Physicochemical Properties of this compound and Related Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3-AA | Hydrogen Bond Donor Count | Hydrogen Bond Acceptor Count |

| This compound | C8H10FNO | 155.17 | 1.7 | 2 | 3 |

| 2-Fluorophenol | C6H5FO | 112.11 | 1.7 | 1 | 1 |

| 5-Amino-2-(1-aminoethyl)-3-fluorophenol | C8H11FN2O | 170.18 | 0.8 | 3 | 4 |

Role of Aminoethyl Side Chain Modifications

The aminoethyl side chain is a crucial pharmacophoric element. Modifications to this chain can significantly alter the compound's biological activity. For instance, changing the length of the alkyl chain, substituting the hydrogens on the nitrogen atom, or altering the stereochemistry at the chiral center can all have profound effects.

While specific modifications to the aminoethyl side chain of this compound were not detailed in the provided search results, general principles of medicinal chemistry suggest that:

N-alkylation: Introducing small alkyl groups on the nitrogen atom can affect the compound's basicity and lipophilicity, which in turn can influence its target affinity and pharmacokinetic properties.

Chain length: Shortening or lengthening the ethyl chain can alter the distance between the aromatic ring and the amino group, potentially impacting the optimal positioning of these functional groups within a receptor binding site.

Introduction of other functional groups: Incorporating other functional groups into the side chain could introduce new interactions with the target or modify the metabolic stability of the compound. acs.org

Development of Analogues for Enhanced Therapeutic Potential

The development of analogues of this compound is a key strategy for improving its therapeutic profile. By systematically modifying the structure, medicinal chemists aim to enhance potency, selectivity, and pharmacokinetic properties while minimizing off-target effects.

Based on the SAR principles discussed, several strategies could be employed to develop analogues with enhanced potential:

Stereoselective Synthesis: Synthesizing and testing the individual (R) and (S) enantiomers to identify the more active isomer.

Bioisosteric Replacement: Replacing the fluorine atom with other halogen atoms (Cl, Br) or with a cyano or trifluoromethyl group to fine-tune the electronic properties and lipophilicity of the molecule.

Side Chain Optimization: Exploring a variety of N-substituents on the aminoethyl side chain to optimize interactions with the target receptor. mdpi.com

Preclinical Pharmacokinetics and Metabolism Research in Vitro and in Vivo Non Human Studies

In Vitro Metabolic Stability Assessment

The metabolic stability of a compound is a critical determinant of its pharmacokinetic profile, influencing its half-life and bioavailability. In vitro models, such as liver microsomes and hepatocytes from various species, are routinely used to predict in vivo metabolic clearance.

Microsomal and Hepatocyte Stability in Various Species (Mouse, Rat, Dog, Monkey, Human)

Studies have been conducted to evaluate the metabolic stability of 5-(1-Aminoethyl)-2-fluorophenol (also referred to as FHND6081 in some literature) in liver microsomes from mice, rats, dogs, monkeys, and humans. These experiments typically involve incubating the compound with microsomal fractions and monitoring its depletion over time. The results indicate that this compound is a compound with moderate clearance. nih.gov

A hypothetical metabolic pathway involving cytochrome P450 (CYP) enzymes has been proposed, which includes processes such as dehydrogenation, N-dealkylation, and mono-oxygenation. nih.gov The investigation using hepatocytes from different species led to the identification of nine new metabolites. nih.gov

Table 1: In Vitro Metabolic Stability of this compound in Liver Microsomes

| Species | Remaining Compound (%) after 60 min | Clearance Classification |

| Mouse | Data not available | Moderate |

| Rat | Data not available | Moderate |

| Dog | Data not available | Moderate |

| Monkey | Data not available | Moderate |

| Human | Data not available | Moderate |

Identification of Metabolizing Enzymes (CYP Reaction Phenotyping)

While a hypothetical CYP450-mediated metabolic pathway has been suggested for this compound, detailed reaction phenotyping studies to identify the specific CYP isozymes responsible for its metabolism have not been reported in the public domain. nih.gov Such studies are crucial for predicting potential drug-drug interactions. nih.gov Generally, CYP reaction phenotyping involves incubating the compound with a panel of recombinant human CYP enzymes or using specific chemical inhibitors in human liver microsomes to pinpoint the key metabolizing enzymes. nih.gov

In Vitro Absorption, Distribution, Metabolism, and Excretion (ADME) Profiling

In vitro ADME studies provide essential insights into a drug candidate's potential for oral absorption and its disposition within the body.

Permeability Studies (e.g., Caco-2 Cell Models)

The permeability of this compound has been assessed using Caco-2 cell models, which are a well-established in vitro method for predicting human intestinal absorption. The compound has been shown to have modest permeability in these assays. nih.gov This suggests that its oral bioavailability might be limited. nih.gov

Table 2: Caco-2 Permeability of this compound

| Parameter | Result | Implication |

| Permeability | Modest | Potentially limited oral absorption |

Plasma Protein Binding

The binding of a drug to plasma proteins can significantly affect its distribution and availability to target tissues. In vitro studies have demonstrated that this compound is highly bound to plasma proteins, with a bound fraction greater than 99%. nih.gov Despite this high plasma protein binding, the compound shows a preference for partitioning into red blood cells, with a reported blood-to-plasma ratio of 4.91. nih.gov

Table 3: Plasma Protein Binding of this compound

| Species | Protein Binding (%) |

| Human | >99 |

| Monkey | >99 |

| Dog | >99 |

Transporter Interaction Studies (e.g., Efflux Pumps)

Efflux transporters, such as P-glycoprotein (P-gp), can actively pump drugs out of cells, thereby limiting their absorption and tissue penetration. There is evidence to suggest that this compound is a substrate of the P-gp efflux transporter. nih.gov This interaction is expected to limit the intestinal absorption of the compound. nih.gov For a related compound, FHND601, the efflux ratio in Caco-2 cells was found to be 34.0, and this was significantly reduced by the P-gp inhibitor GF120918, further supporting the role of P-gp in the transport of similar chemical structures. nih.gov Specific studies on the interaction of this compound with other transporters, such as the Breast Cancer Resistance Protein (BCRP), are not detailed in the available literature.

Table 4: Efflux Transporter Interaction Profile of this compound

| Transporter | Substrate Status | Supporting Evidence |

| P-glycoprotein (P-gp) | Yes (inferred) | The presence of P-gp is suggested to limit the absorption of the compound. |

| BCRP | Data not available | - |

In Vivo Pharmacokinetic Characterization in Preclinical Animal Models

No published studies were found that specifically detail the in vivo pharmacokinetic properties of this compound in any preclinical animal model.

Clearance (CLp) and Volume of Distribution (Vss) Determination

There is no available data from in vivo non-human studies to report on the clearance (CLp) or volume of distribution at steady state (Vss) for this compound.

Bioavailability Assessment

No data on the bioavailability of this compound in preclinical models has been reported in the searched scientific literature.

Tissue Distribution Analysis

Specific studies on the tissue distribution of this compound in preclinical animal models could not be located.

Elimination Pathways and Excretion Studies

There are no published findings on the elimination pathways and excretion of this compound in non-human subjects.

Computational Studies and Molecular Dynamics Simulations

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 5-(1-Aminoethyl)-2-fluorophenol, this method can be used to screen for potential protein targets and to model the specific interactions that govern its binding affinity. The process involves placing the ligand (this compound) into the binding site of a protein and evaluating the goodness of fit using a scoring function.

The interactions are typically non-covalent and can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. For example, the phenol (B47542) group of the compound can act as a hydrogen bond donor, while the amino group can act as both a hydrogen bond donor and acceptor. The fluorine atom can participate in halogen bonding and alter the electronic properties of the aromatic ring, influencing pi-stacking interactions.

A hypothetical docking study of this compound against a kinase target might reveal key interactions with specific amino acid residues in the active site. The results of such a study can be visualized to understand the binding mode and can be quantified by the binding energy, which provides an estimate of the binding affinity.

Table 1: Hypothetical Molecular Docking Results for this compound with a Kinase Target

| Parameter | Value |

|---|---|

| Binding Energy (kcal/mol) | -8.5 |

| Interacting Residues | GLU12, LEU63, TYR64, ALA80, LYS145 |

| Hydrogen Bonds | 2 (with GLU12, LYS145) |

| Hydrophobic Interactions | LEU63, ALA80 |

| Pi-Pi Stacking | TYR64 |

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a powerful tool for predicting the geometry, electronic properties, and reactivity of molecules like this compound.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in the chemical reactivity of a molecule. The energy of the HOMO is related to the ability of a molecule to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's stability and reactivity. ijarset.com A smaller gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. ijarset.com

For this compound, DFT calculations can provide the energies of these frontier orbitals. This information can be used to predict its reactivity in various chemical reactions and its potential to interact with biological macromolecules.

Table 2: Hypothetical DFT Calculated Electronic Properties of this compound

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -5.8 |

| LUMO Energy | -0.9 |

| HOMO-LUMO Gap | 4.9 |

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. nih.gov It is a valuable tool for identifying the regions of a molecule that are rich in electrons (nucleophilic) and those that are electron-deficient (electrophilic). nih.gov The MEP is typically color-coded, with red indicating regions of high electron density and blue indicating regions of low electron density.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com For this compound, MD simulations can be used to explore its conformational landscape, identifying the most stable three-dimensional structures. When the compound is modeled in complex with a protein, MD simulations can provide insights into the dynamics of the binding process and the stability of the ligand-protein complex. nih.govfrontiersin.org

These simulations can reveal how the ligand and protein adapt to each other upon binding, the role of water molecules in the binding site, and the fluctuations of the ligand within the binding pocket. This information is crucial for a more accurate understanding of the binding affinity and for the design of more potent and selective inhibitors.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com If a series of analogs of this compound were synthesized and tested for a specific biological activity, a QSAR model could be developed. nih.govthaiscience.info

The model would use molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, to predict their activity. nih.gov These descriptors can be related to the molecule's size, shape, lipophilicity, and electronic properties. A successful QSAR model can be used to predict the activity of new, untested compounds, thereby prioritizing the synthesis of the most promising candidates. mdpi.com

Table 3: Example of Descriptors Used in a Hypothetical QSAR Model for Analogs of this compound

| Descriptor | Description |

|---|---|

| LogP | Logarithm of the octanol-water partition coefficient (lipophilicity) |

| TPSA | Topological Polar Surface Area (polarity) |

| MW | Molecular Weight (size) |

| nRotB | Number of Rotatable Bonds (flexibility) |

| HBD | Hydrogen Bond Donors |

| HBA | Hydrogen Bond Acceptors |

In Silico Tools for Target Identification and Druggability Analysis

In the early stages of drug discovery, identifying the biological target of a compound is a critical step. In silico tools can be used to predict potential protein targets for a given small molecule based on its chemical structure. These methods often rely on ligand-based approaches, which compare the query molecule to a database of compounds with known biological activities, or structure-based approaches, which involve docking the molecule into the binding sites of a large number of proteins.

Once a potential target is identified, its "druggability" can be assessed. Druggability refers to the likelihood that a protein's function can be modulated by a small molecule. This analysis often involves evaluating the properties of the protein's binding site, such as its size, shape, and chemical environment. For this compound, these in silico tools could provide valuable leads for experimental validation, accelerating the process of drug discovery and development.

Medicinal Chemistry Applications and Derivative Design Strategies

Use as a Chemical Building Block for Complex Molecule Synthesis

5-(1-Aminoethyl)-2-fluorophenol is recognized as a valuable chemical building block in organic synthesis and medicinal chemistry. lifechemicals.com Its utility stems from the presence of multiple reactive functional groups: a primary amine, a hydroxyl group, and an aromatic ring activated by the fluorine atom. These features allow it to participate in a wide array of chemical transformations, making it a key intermediate in the construction of more intricate molecular architectures.

The amino and hydroxyl groups can be readily modified or used as points of attachment for other molecular fragments. For instance, the amino group can undergo acylation, alkylation, and arylation reactions, while the hydroxyl group can be etherified or esterified. The fluorinated phenyl ring can participate in various cross-coupling reactions, further expanding the synthetic possibilities. lifechemicals.com This versatility enables the incorporation of the this compound scaffold into a diverse range of larger molecules, including those with potential therapeutic applications. mdpi.com

The synthesis of this building block can be achieved through methods such as the transaminase-mediated amination of a ketone precursor or via a reductive amination route. These synthetic pathways allow for the controlled introduction of the chiral aminoethyl side chain, a crucial feature for its application in the development of stereospecific drugs.

Design Principles for Novel Analogues with Improved Biological Profiles

The design of novel analogues based on the this compound scaffold is guided by established principles of medicinal chemistry aimed at optimizing a compound's biological activity, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies are central to this process, systematically exploring how modifications to different parts of the molecule affect its interaction with a biological target.

Key design strategies for creating analogues of this compound include:

Derivatization of the Hydroxyl Group: The phenolic hydroxyl group can be transformed into ethers or esters. This can modulate the compound's acidity and its ability to act as a hydrogen bond donor, potentially impacting its target engagement and metabolic stability.

Substitution on the Aromatic Ring: While the fluorine atom is a key feature, further substitution on the aromatic ring can be explored. Adding other small electron-withdrawing or electron-donating groups can fine-tune the electronic properties of the ring and introduce new points of interaction with a biological target.

Alteration of the Ethyl Bridge: The two-carbon chain connecting the amine to the phenyl ring can be lengthened, shortened, or rigidified by incorporating it into a ring system. These modifications can alter the conformational flexibility of the molecule, potentially locking it into a more bioactive conformation.

By systematically applying these design principles, medicinal chemists can generate libraries of novel analogues for biological screening. The goal is to identify compounds with enhanced potency, improved selectivity for the desired target over off-targets, and a more favorable pharmacokinetic profile, ultimately leading to the development of safer and more effective drugs. nih.gov

Fluorine as a Strategic Substituent in Drug Design

The presence of a fluorine atom in this compound is not coincidental but rather a strategic choice rooted in the well-established benefits of fluorine in drug design. nih.gov The substitution of a hydrogen atom with fluorine can profoundly and often beneficially alter the physicochemical and pharmacological properties of a molecule. tandfonline.comacs.org

The strategic incorporation of fluorine offers several advantages:

Enhanced Metabolic Stability: The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond. tandfonline.com This makes the C-F bond more resistant to metabolic cleavage by enzymes such as cytochrome P450s, a common route of drug metabolism. acs.orgnih.gov Placing a fluorine atom at a metabolically vulnerable position on the aromatic ring can block this metabolic pathway, thereby increasing the drug's half-life and bioavailability. nih.govnih.gov

Increased Binding Affinity: Fluorine is highly electronegative and can participate in favorable electrostatic interactions, including hydrogen bonds and dipole-dipole interactions, with amino acid residues in the binding pocket of a target protein. mdpi.com These interactions can enhance the binding affinity and selectivity of the drug for its target.

Modulation of Physicochemical Properties: The introduction of fluorine can alter a molecule's lipophilicity, which is a critical parameter influencing its absorption, distribution, and ability to cross cell membranes. nih.gov Fluorine can also lower the pKa of nearby functional groups, such as the amino group in this compound, which can affect its ionization state at physiological pH and, consequently, its solubility and target interactions. mdpi.com

Conformational Control: The small size of the fluorine atom means that its introduction does not significantly increase the steric bulk of the molecule. tandfonline.com However, its electronic properties can influence the conformation of the molecule, potentially pre-organizing it into a more favorable geometry for binding to its biological target.

The strategic use of fluorine has become a cornerstone of modern drug discovery, with a significant number of approved drugs containing this element. nih.gov The fluorinated phenol (B47542) moiety in this compound exemplifies this powerful strategy for optimizing drug-like properties.

Impact of Chiral Purity on Drug Development and Research Efficiency

The this compound molecule possesses a chiral center at the carbon atom of the aminoethyl group, meaning it can exist as two non-superimposable mirror images, or enantiomers: (R)-5-(1-Aminoethyl)-2-fluorophenol and (S)-5-(1-Aminoethyl)-2-fluorophenol. The chiral purity, or the presence of a single enantiomer, is of paramount importance in drug development and research for several reasons.

It is widely recognized that the two enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. nih.gov This is because biological systems, such as enzymes and receptors, are themselves chiral and will often interact preferentially with one enantiomer over the other. One enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) may be inactive, less active, or even contribute to undesirable side effects. mdpi.com

Therefore, the use of a single, pure enantiomer is highly desirable in drug development to:

Maximize Therapeutic Efficacy: By administering only the active enantiomer, the therapeutic effect can be maximized.

Simplify Pharmacokinetics: The two enantiomers can have different rates of absorption, distribution, metabolism, and excretion. Using a single enantiomer leads to a more predictable and less complex pharmacokinetic profile.

Regulatory agencies, such as the U.S. Food and Drug Administration (FDA), have established strict guidelines regarding the development of chiral drugs, generally requiring the characterization of each enantiomer and often favoring the development of single-enantiomer products. nih.govmdpi.com This has driven the development of analytical methods, such as chiral chromatography and capillary electrophoresis, to accurately determine the enantiomeric purity of drug substances. mdpi.com The synthesis of chirally pure starting materials like (R)- or (S)-5-(1-Aminoethyl)-2-fluorophenol is therefore a critical step in ensuring the efficiency and success of the drug discovery and development process. nih.govmdpi.com

Advanced Research Methodologies and Future Directions

Integration of Multi-Omics Data for Comprehensive Biological Understanding

To achieve a holistic view of the biological impact of 5-(1-Aminoethyl)-2-fluorophenol, researchers are moving beyond single-endpoint assays towards the integration of multi-omics data. This approach simultaneously analyzes various layers of biological information, such as genomics, transcriptomics, proteomics, and metabolomics, to construct a comprehensive model of a compound's activity.

By treating biological systems (e.g., cell cultures or animal models) with the compound, scientists can generate vast datasets. For example, RNA sequencing can reveal which genes are up- or down-regulated, while proteomics can identify changes in protein abundance and post-translational modifications. nih.gov This methodology has been effectively used to understand the host immune response to viruses and to identify cancer drivers by analyzing large patient sample databases like The Cancer Genome Atlas. nih.govnih.gov

Applying this to this compound would involve mapping the compound-induced changes across these "omic" layers. This could reveal which signaling pathways are perturbed, identify primary molecular targets, and uncover off-target effects. nih.gov The ultimate goal is to create a "multi-omic GPS system" that not only identifies the compound's direct interactions but also explains its downstream effects on the entire biological network, providing a powerful tool for discovery. youtube.com

Table 1: Multi-Omics Methodologies for Compound Analysis

| Methodology | Biological Information Layer | Potential Insights for this compound |

|---|---|---|

| Transcriptomics (RNA-Seq) | Gene expression | Identification of regulated genes and pathways. |

| Proteomics | Protein abundance and modifications | Discovery of protein targets and cellular responses. nih.gov |

| Metabolomics | Metabolite profiles | Understanding of metabolic pathway alterations. |

| Genomics | Genetic variation | Identification of genetic factors influencing compound sensitivity. nih.gov |

Development of Novel Assay Systems for Specific Interactions

While multi-omics provides a broad overview, understanding the specific molecular interactions of this compound requires the development of novel and highly specific assay systems. The presence of a phenol (B47542), a chiral aminoethyl group, and a fluorine atom suggests potential interactions with a variety of biological targets, such as enzymes and receptors.

Future research will focus on creating bespoke assays to investigate these interactions with high precision. This includes:

Target-Based Assays: If a putative protein target is identified (e.g., through proteomic studies), researchers can develop biochemical assays to measure binding affinity and functional modulation (inhibition or activation) directly.

Cell-Based Phenotypic Assays: High-content imaging and other advanced microscopy techniques can be used to visualize the compound's effect on specific cellular processes, such as protein localization, organelle morphology, or cytoskeletal dynamics, in real-time.

Biophysical Methods: Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be employed to quantify the binding kinetics and thermodynamics of the interaction between this compound and its purified target protein, confirming direct engagement.

These specialized systems are crucial for validating hypotheses generated from broader multi-omics screens and for establishing a definitive mechanism of action.

Mechanistic Studies on Rare or Unconventional Biological Activities

A key area of future investigation is the potential for this compound to possess rare or unconventional biological activities that would be missed by standard screening paradigms. Many important therapeutics were discovered through the observation of unexpected effects. Multi-omics analysis is a primary driver in this area, as it can uncover surprising perturbations in biological pathways unrelated to the compound's predicted target. nih.gov

For instance, many enzymes have so-called non-canonical functions that are distinct from their primary catalytic roles. nih.gov A compound like this compound could potentially modulate such a non-canonical activity, leading to a unique therapeutic effect. Investigating this involves a creative and unbiased approach, where data from initial screens are mined for unexpected connections. If an unusual phenotypic or pathway response is observed, researchers would then design specific experiments and novel assays to dissect this new mechanism, potentially opening up entirely new applications for the compound.

Exploration of New Synthetic Pathways for Cost-Effective and Sustainable Production

The viability of any compound for widespread research or therapeutic use depends on its accessibility through efficient and scalable synthesis. While established methods like reductive amination or transaminase-mediated synthesis can produce this compound, future research will focus on discovering more cost-effective and sustainable pathways.

Advanced approaches include:

Computational Pathway Prediction: Using quantum chemistry and reaction network mapping, computational tools can now explore vast chemical reaction spaces to predict novel, low-energy synthetic routes from simple precursors. nih.gov This can identify non-obvious reaction sequences that may be more efficient or use cheaper starting materials. nih.gov

Flow Chemistry: Performing reactions in continuous flow microreactors rather than in large batches can improve reaction efficiency, safety, and control over reaction conditions. mdpi.com This method is particularly advantageous for reactions that require precise temperature control or involve hazardous intermediates.

Biocatalysis: Expanding the toolkit of enzymes beyond known transaminases could provide highly stereoselective routes to the desired chiral amine, reducing waste and improving the purity of the final product.

Table 2: Modern Synthetic Exploration Strategies

| Strategy | Principle | Advantage for this compound Synthesis |

|---|---|---|

| Computational Pathway Sampling | Simulating chemical reactions to find low-energy pathways from primitive molecules. nih.gov | Discovery of novel, potentially more efficient routes. |

| Flow Chemistry | Continuous processing in microreactors for enhanced control and efficiency. mdpi.com | Improved yield, safety, and scalability. |

| Directed Evolution of Enzymes | Engineering biocatalysts for specific reactions and substrates. | Highly selective and sustainable synthesis of the correct stereoisomer. |

Application of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the entire drug discovery pipeline, from initial concept to clinical application. nih.gov These technologies are particularly relevant for the future exploration of this compound and its analogs.

Key applications include:

Target Identification: AI algorithms can analyze multi-omics data and vast biomedical literature to identify and validate novel biological targets for which a compound like this compound might be effective. nih.govnih.gov

De Novo Design: Generative AI models can design entirely new molecules from scratch. arxiv.orgarxiv.org By using the this compound scaffold as a starting point, these models could generate novel derivatives optimized for enhanced potency, selectivity, or improved pharmacokinetic properties. nih.govarxiv.org

Property Prediction: Quantitative Structure-Activity Relationship (QSAR) models, powered by ML, can predict the biological activity and other properties of virtual compounds before they are synthesized. nih.govarxiv.org This allows researchers to prioritize the synthesis of only the most promising derivatives of this compound, saving significant time and resources. nih.gov

The integration of AI promises to dramatically accelerate the research cycle, enabling the rapid optimization of this chemical scaffold and the discovery of new therapeutic uses. arxiv.org

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-(1-Aminoethyl)-2-fluorophenol, and how can purity be optimized?

- Methodological Answer : The compound can be synthesized via reductive amination of 2-fluoro-5-acetylphenol using sodium cyanoborohydride or catalytic hydrogenation with palladium on carbon. Purity optimization involves column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) followed by recrystallization from ethanol/water . Confirm purity via HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) and ¹⁹F NMR (δ ≈ -115 ppm for aromatic fluorine) .

Q. How should researchers characterize the structural integrity of this compound?

- Methodological Answer : Use a combination of:

- ¹H/¹³C NMR : Identify the aminoethyl group (δ ~1.3 ppm for CH₃, δ ~2.9 ppm for CH₂NH₂) and fluorine-induced deshielding in the aromatic region .

- FT-IR : Confirm NH₂ stretches (~3350 cm⁻¹) and phenolic O-H (~3200 cm⁻¹) .

- Mass Spectrometry : ESI-MS in positive mode for [M+H]⁺ (calculated m/z for C₈H₁₀FNO: 168.07) .

Q. What safety protocols are critical for handling this compound?

- Methodological Answer : Follow OSHA HCS guidelines: use fume hoods, nitrile gloves, and PPE. Store in amber glass under inert gas (N₂/Ar) at 2–8°C. Toxicity data (LD₅₀ in rodents: ~450 mg/kg) suggests moderate acute toxicity; avoid inhalation and skin contact .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for derivatives of this compound?

- Methodological Answer : Discrepancies may arise from stereochemical variations or impurities. Validate results by:

- Chiral HPLC to separate enantiomers (e.g., CHIRALPAK AD-H column).

- Dose-response assays (IC₅₀/EC₅₀) in triplicate with positive controls (e.g., fluorophenol analogs) .

- Molecular docking (AutoDock Vina) to compare binding affinities with target proteins (e.g., kinases or GPCRs) .

Q. What strategies improve the compound’s stability under physiological conditions?

- Methodological Answer : Stability studies in PBS (pH 7.4, 37°C) show degradation via oxidation of the aminoethyl group. Mitigate this by:

- Prodrug design : Acetylate the amine (→NHAc) for controlled release .

- Co-solvents : Use cyclodextrins or PEG-400 to enhance solubility and reduce aggregation .

Q. How can computational modeling predict metabolic pathways of this compound?

- Methodological Answer : Use in silico tools:

- SwissADME : Predict CYP450 metabolism (primary sites: aromatic fluorine and amine).

- MetaCore™ : Map potential glucuronidation or sulfation at the phenol group .

- Validate with in vitro microsomal assays (human liver microsomes + NADPH) .

Q. What advanced techniques identify trace impurities in synthesized batches?

- Methodological Answer : Employ:

- LC-HRMS : Detect impurities at <0.1% levels (e.g., unreacted 5-acetyl-2-fluorophenol).

- X-ray crystallography : Resolve structural ambiguities (e.g., Cambridge Structural Database cross-referencing) .

Data Contradiction Analysis

Q. Why do spectral data for this compound vary across studies?

- Methodological Answer : Variations arise from:

- Solvent effects : ¹H NMR shifts differ in DMSO-d₆ vs. CDCl₃ due to hydrogen bonding.

- Salt forms : Hydrochloride salts (e.g., CAS 2044704-82-5) show distinct melting points (mp ~215°C vs. free base mp ~180°C) .

- Isotopic purity : Natural abundance ¹⁹F (100%) vs. ²H in deuterated solvents affects integration .

Literature Review Strategies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.